Cas no 1017464-69-5 (5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid)

5-(Carboxymethyl)sulfamoyl-2-chlorobenzoic acid is a versatile benzoic acid derivative featuring both sulfamoyl and carboxymethyl functional groups, along with a chloro substituent at the 2-position. This compound is particularly valued for its dual carboxylic acid functionality, which enhances its reactivity in synthetic applications, such as the preparation of amides, esters, or coordination complexes. The sulfamoyl group further expands its utility in medicinal and agrochemical research, where it may serve as a key intermediate for biologically active molecules. Its structural features make it suitable for fine-tuning physicochemical properties in drug design or material science. The chloro substituent provides additional reactivity for further functionalization.
5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid structure
1017464-69-5 structure
Product Name:5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid
CAS No:1017464-69-5
MF:C9H8ClNO6S
MW:293.680920600891
MDL:MFCD09901850
CID:4567443
PubChem ID:24271874
Update Time:2025-05-20

5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-[[(carboxymethyl)amino]sulfonyl]-2-chloro-
    • 5-[(carboxymethyl)sulfamoyl]-2-chlorobenzoic acid
    • 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid
    • MDL: MFCD09901850
    • Inchi: 1S/C9H8ClNO6S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15)
    • InChI Key: WLABESAFBRLIJN-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(S(NCC(O)=O)(=O)=O)=CC=C1Cl

Computed Properties

  • Exact Mass: 292.976086g/mol
  • Monoisotopic Mass: 292.976086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 293.68g/mol
  • XLogP3: 0.8
  • Topological Polar Surface Area: 129Ų

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Additional information on 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid

Introduction to 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid (CAS No. 1017464-69-5)

5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017464-69-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both a carboxymethyl group and a sulfamoyl moiety, along with a chlorine substituent at the 2-position of the benzene ring. The structural features of this molecule make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The carboxymethyl group (-CH₂OH) attached to the sulfamoyl moiety (-SO₂NH₂) introduces both hydrophilic and reactive sites, facilitating its incorporation into more complex molecules through esterification or amidation reactions. The sulfamoyl group is particularly noteworthy for its role in medicinal chemistry, as sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and diuretic properties. The presence of a chlorine atom at the 2-position of the benzoic ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which can be exploited in further derivatization.

In recent years, 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid has been explored in several cutting-edge research areas. One notable application lies in its use as a precursor for designing novel sulfonamide-based drugs. Researchers have leveraged its structural framework to develop compounds with enhanced bioavailability and reduced toxicity. For instance, modifications to the carboxymethyl group have been investigated to improve solubility, while the sulfamoyl moiety has been modified to target specific enzymatic pathways involved in metabolic disorders.

Moreover, this compound has found utility in the development of synthetic ligands for metal-organic frameworks (MOFs). The combination of functional groups in 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid allows for selective coordination with transition metals, enabling the construction of highly porous materials with applications in gas storage, separation technologies, and catalysis. Recent studies have demonstrated its effectiveness in creating MOFs with tailored pore sizes and surface properties, which could revolutionize industrial processes requiring precise molecular sieving.

The pharmaceutical industry has also shown interest in 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid due to its potential as an anti-inflammatory agent. Preclinical trials have indicated that derivatives of this compound exhibit inhibitory activity against key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfamoyl group, in particular, has been highlighted for its ability to modulate enzyme activity by forming hydrogen bonds or participating in electrostatic interactions within the active site. This mechanism suggests that further optimization could yield therapeutic agents with significant therapeutic potential.

Another emerging area of research involves the use of 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid in bioconjugation chemistry. Its bifunctional nature—possessing both an acidic carboxyl group and an amine-reactive sulfonamide—makes it an ideal candidate for linking biomolecules such as peptides, proteins, and nucleotides. This capability is crucial for developing targeted drug delivery systems, diagnostic probes, and biosensors. Researchers have successfully employed this compound to create stable bioconjugates that exhibit improved stability and bioactivity compared to traditional linkers.

The synthesis of 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid itself presents an intriguing challenge due to its multiple functional groups. Advanced synthetic methodologies have been employed to achieve high yields and purity, including multi-step organic transformations involving chlorination, sulfonylation, and esterification reactions. Recent advancements in catalytic processes have further refined these synthetic routes, reducing reaction times and minimizing waste generation—a critical consideration in sustainable chemistry practices.

From an industrial perspective, the demand for high-quality intermediates like 5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid continues to grow alongside advancements in drug discovery and material science. Manufacturers are investing in scalable production methods to meet this demand while adhering to stringent quality control measures. Innovations such as continuous flow chemistry have enabled more efficient synthesis processes, ensuring that researchers worldwide can access this valuable compound with ease.

In conclusion,5-(carboxymethyl)sulfamoyl-2-chlorobenzoic acid (CAS No. 1017464-69-5) represents a fascinating molecule with diverse applications across pharmaceuticals and materials science. Its unique structural features—combining a carboxymethyl, a sulfamoyl, and a chlorine substituent—make it a versatile building block for innovative research. As scientific understanding progresses, it is likely that new applications will emerge, further solidifying its importance in modern chemistry.

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